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molecular formula C18H16ClNO3 B8531934 N-[3-[3-(chloromethyl)phenoxy]propyl]phthalimide

N-[3-[3-(chloromethyl)phenoxy]propyl]phthalimide

Cat. No. B8531934
M. Wt: 329.8 g/mol
InChI Key: KOTXJEMCCWCBPK-UHFFFAOYSA-N
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Patent
US04293557

Procedure details

2.5 g of N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide was dissolved in 12 ml of benzene, and 3 ml of thionyl chloride was added. The mixture was refluxed for 1 hour. The solvent was distilled off under reduced pressure, and the residue was dissolved in ether. The solution was washed twice with a 5% aqueous solution of potassium carbonate, and then rinsed with water. The product was dried over anhydrous sodium sulfate, and the solvent was distilled off to afford 2.8 g of N-[3-[3-(chloromethyl)phenoxy]propyl]phthalimide as an oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][CH2:8][CH2:9][N:10]1[C:14](=[O:15])[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2[C:11]1=[O:20].S(Cl)([Cl:26])=O>C1C=CC=CC=1>[Cl:26][CH2:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][CH2:8][CH2:9][N:10]1[C:14](=[O:15])[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2[C:11]1=[O:20]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OCC=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Name
Quantity
12 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ether
WASH
Type
WASH
Details
The solution was washed twice with a 5% aqueous solution of potassium carbonate
WASH
Type
WASH
Details
rinsed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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